2-Amino-4-(2-ethyl-1h-imidazol-1-yl)butanoic acid

Description

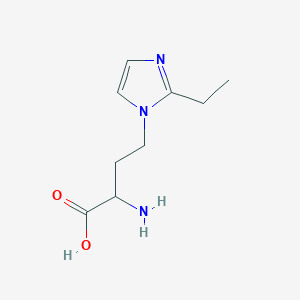

2-Amino-4-(2-ethyl-1H-imidazol-1-yl)butanoic acid is a non-proteinogenic amino acid derivative featuring an imidazole ring substituted with an ethyl group at the 2-position and a butanoic acid backbone. The ethyl substituent on the imidazole ring may influence lipophilicity, hydrogen-bonding capacity, and steric interactions, which are critical for pharmacological activity.

Propriétés

Formule moléculaire |

C9H15N3O2 |

|---|---|

Poids moléculaire |

197.23 g/mol |

Nom IUPAC |

2-amino-4-(2-ethylimidazol-1-yl)butanoic acid |

InChI |

InChI=1S/C9H15N3O2/c1-2-8-11-4-6-12(8)5-3-7(10)9(13)14/h4,6-7H,2-3,5,10H2,1H3,(H,13,14) |

Clé InChI |

WYRXYTJQWTVXAT-UHFFFAOYSA-N |

SMILES canonique |

CCC1=NC=CN1CCC(C(=O)O)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach involves the use of transaminases and amino acid dehydrogenases for the amination of 2-oxo-4-[(hydroxy)(methyl)phosphinyl]butyric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-(2-ethyl-1h-imidazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Applications De Recherche Scientifique

2-Amino-4-(2-ethyl-1h-imidazol-1-yl)butanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including its role in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Amino-4-(2-ethyl-1h-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Structural Analog: 2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylbutanoic Acid

Key Differences :

- Imidazole Substituents : The analog bears 4,5-dimethyl groups on the imidazole ring instead of a single 2-ethyl group .

- Amino Acid Backbone: A methyl branch is present at the 2-position of the butanoic acid chain, unlike the linear chain in the target compound . Implications:

- The dimethyl groups increase steric bulk and may enhance hydrophobic interactions, whereas the 2-ethyl group in the target compound could offer moderate lipophilicity without excessive steric hindrance.

- The methyl branch in the analog’s backbone might reduce conformational flexibility compared to the linear chain of the target molecule.

Benzimidazole-Coupled Amino Acid Derivatives

Compounds such as 2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)propanoic acid (3a) and 2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-phenylpropanoic acid (3d) () share a heterocycle-amino acid hybrid structure but differ in core features:

- Heterocycle : Benzimidazole (fused benzene and imidazole rings) vs. a simple imidazole in the target compound .

- Amino Acid Chain: Derivatives include propanoic, branched, or phenyl-substituted chains, unlike the butanoic acid backbone of the target . Physical Properties:

- The target compound may exhibit similar trends due to shared polar functional groups. Synthesis:

- Benzimidazole derivatives are synthesized via condensation of chloromethyl-benzimidazole with amino acid esters, followed by hydrolysis . The target compound could be synthesized similarly, substituting imidazole precursors.

Methionine Derivatives and Related Intermediates

highlights L-methionine-(methyl-d3) and pterin-PAS, which are structurally distinct but underscore the pharmacological relevance of modified amino acids. While methionine analogs focus on sulfur-containing side chains, the target compound’s imidazole moiety may offer unique metal-binding or enzymatic inhibition properties .

Data Table: Structural and Physical Comparison

Research Implications and Gaps

- Synthesis : While benzimidazole derivatives employ well-established condensation and hydrolysis methods , the target compound’s synthesis pathway remains speculative. Ethyl-substituted imidazole precursors would likely be required.

- Data Limitations : Physical properties (e.g., melting point, solubility) and biological data for the target compound are absent in the evidence, highlighting the need for experimental validation.

Activité Biologique

2-Amino-4-(2-ethyl-1H-imidazol-1-yl)butanoic acid, also known as a derivative of imidazole, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure that includes an imidazole ring, which is known for its diverse pharmacological properties. Research into its biological activity has primarily focused on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of 2-Amino-4-(2-ethyl-1H-imidazol-1-yl)butanoic acid can be represented as follows:

This compound features:

- An amino group (-NH₂)

- A butanoic acid moiety

- An ethyl-substituted imidazole ring

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, it may modulate signal transduction and metabolic processes by interacting with cellular receptors .

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds, including 2-Amino-4-(2-ethyl-1H-imidazol-1-yl)butanoic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial agents .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Candida albicans | 8 µg/mL |

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. Research has demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that certain imidazole derivatives can effectively inhibit angiogenesis and tumor growth in vitro and in vivo .

Case Study: Anticancer Efficacy

In a study conducted by Dao et al., a series of imidazole-based compounds were evaluated for their anticancer activity against human cancer cell lines. The results indicated that compounds containing the imidazole moiety exhibited superior antiproliferative effects compared to standard chemotherapeutics like cisplatin .

Table 2: Anticancer Activity of Selected Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HeLa (Cervical) | 12.5 |

| Compound E | MCF-7 (Breast) | 15.0 |

| Compound F | Jurkat (Leukemia) | 10.0 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound also exhibits anti-inflammatory effects. Research has indicated that it can reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.